molecular formula C22H20ClN3O5 B2614503 Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-87-4

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2614503
CAS No.: 899943-87-4
M. Wt: 441.87
InChI Key: VQPJNXHTKGEARK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of multiple functional groups, including an ester, an amide, and a chlorophenyl group, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

The synthesis of Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the condensation of hydrazine with a suitable diketone or dicarbonyl compound.

    Introduction of the ester group: The esterification reaction can be performed using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

    Attachment of the chlorophenyl group: This step involves the nucleophilic substitution reaction of a chlorophenylamine with an appropriate electrophilic intermediate.

    Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using a catalyst such as palladium or copper.

Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other nucleophiles, such as amines or thiols.

    Coupling reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).

Scientific Research Applications

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Materials Science: The compound can be used in the design and synthesis of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

    Biological Studies: Researchers can use the compound to study its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to a physiological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can be compared with similar compounds, such as:

    Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    Mthis compound: The methyl ester analog may exhibit different solubility and stability properties compared to the ethyl ester.

    4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylic acid:

Properties

IUPAC Name

ethyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-6-4-5-15(23)11-16)12-20(28)26(25-21)17-9-7-14(2)8-10-17/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPJNXHTKGEARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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